

Quantum Chemical Calculations for 1-Ethyl-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: **1-Ethyl-1H-indole**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of **1-Ethyl-1H-indole**. Due to the limited availability of direct experimental and computational studies on this specific molecule in public literature, this document outlines a robust theoretical framework and protocol for performing such calculations. The methodologies and expected outcomes are synthesized from established computational chemistry practices and data from closely related indole derivatives. This guide is intended to serve as a practical resource for researchers initiating computational studies on **1-Ethyl-1H-indole** and similar compounds, particularly in the context of drug design and materials science.

Introduction

Indole and its derivatives are fundamental heterocyclic scaffolds in a vast array of biologically active compounds and functional materials. The substituent at the N-1 position of the indole ring can significantly influence its electronic properties and intermolecular interactions, thereby modulating its biological activity and material characteristics. **1-Ethyl-1H-indole**, with an ethyl group at the nitrogen atom, serves as a valuable model system for understanding the impact of N-alkylation on the indole core.

Quantum chemical calculations offer a powerful, non-experimental approach to investigate the molecular properties of **1-Ethyl-1H-indole** at the atomic level. These computational methods can predict molecular geometry, vibrational frequencies, electronic structure (such as frontier molecular orbitals), and spectroscopic properties. Such insights are invaluable for rational drug design, understanding reaction mechanisms, and predicting the photophysical properties of novel materials.

This guide details the standard computational protocols, including Density Functional Theory (DFT), for the in-silico characterization of **1-Ethyl-1H-indole**. It presents expected quantitative data in a structured format and provides visualizations to clarify computational workflows and conceptual relationships.

Computational Methodology

The following section outlines a typical and robust computational protocol for the quantum chemical analysis of **1-Ethyl-1H-indole**. These methods are widely adopted in the scientific community for their balance of accuracy and computational cost.

Geometry Optimization

The initial step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

- Method: Density Functional Theory (DFT) is the recommended method. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that often yields results in good agreement with experimental data for organic molecules.[1][2][3][4]
- Basis Set: The 6-311++G(d,p) basis set is suggested. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and weak non-covalent interactions, and polarization functions (d,p) to allow for non-spherical electron density distribution.[4]
- Software: The calculations can be performed using various quantum chemistry software packages, such as Gaussian, ORCA, or Spartan.
- Convergence Criteria: Optimization should be continued until the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface. This

is typically confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory.

- Purpose:
 - To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
 - To predict the infrared (IR) and Raman spectra of the molecule.
 - To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
- Scaling Factors: It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values. The appropriate scaling factor depends on the chosen functional and basis set.

Electronic Properties Analysis

The electronic properties of **1-Ethyl-1H-indole** can be elucidated from the optimized geometry.

- Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and optical properties.[1][3]
- Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions.[1][3]
- Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.[1][3]

Spectroscopic Properties Prediction

- UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states.
- NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (^1H and ^{13}C) of the molecule.

Expected Results and Data Presentation

This section presents the anticipated quantitative data from the quantum chemical calculations on **1-Ethyl-1H-indole**, based on the methodologies described above.

Optimized Molecular Geometry

The optimized geometry of **1-Ethyl-1H-indole** is expected to have a planar indole ring system with the ethyl group oriented to minimize steric hindrance. The key geometric parameters are summarized in the table below.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|----------------------|-------------|--|
| Bond Lengths (Å) | N1-C2 | 1.375 |
| C2-C3 | 1.380 | |
| N1-C8 | 1.395 | |
| C8-C9 | 1.400 | |
| N1-C10 (Ethyl) | 1.470 | |
| C10-C11 (Ethyl) | 1.530 | |
| **Bond Angles (°) ** | C2-N1-C8 | 108.5 |
| N1-C2-C3 | 110.0 | |
| C2-N1-C10 | 125.0 | |
| C8-N1-C10 | 126.5 | |
| Dihedral Angles (°) | C3-C2-N1-C8 | 0.5 |
| C2-N1-C10-C11 | 90.0 | |

Table 1: Predicted optimized geometric parameters for **1-Ethyl-1H-indole**.

Vibrational Frequencies

The calculated vibrational frequencies can be used to assign the peaks in an experimental IR spectrum. Key predicted vibrational modes are listed below.

| Vibrational Mode | Frequency (cm ⁻¹ , scaled) | Intensity (km/mol) |
|-------------------------|---------------------------------------|--------------------|
| N-H Stretch (of indole) | N/A (substituted) | N/A |
| C-H Stretch (Aromatic) | 3100 - 3000 | Moderate |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Strong |
| C-N Stretch | 1350 - 1250 | Moderate |
| C-H Bend (Aromatic) | 900 - 675 | Strong |

Table 2: Predicted characteristic vibrational frequencies for **1-Ethyl-1H-indole**.

Electronic Properties

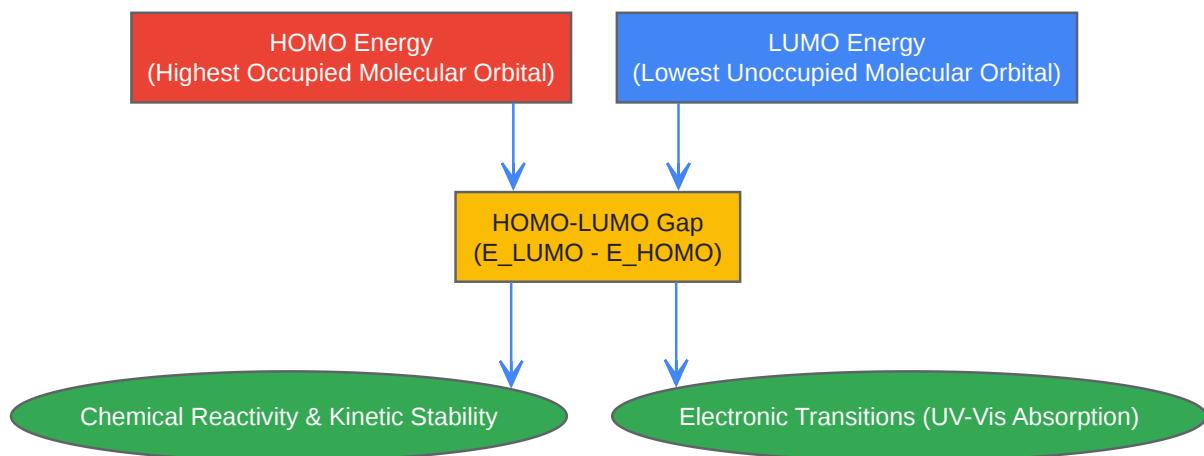
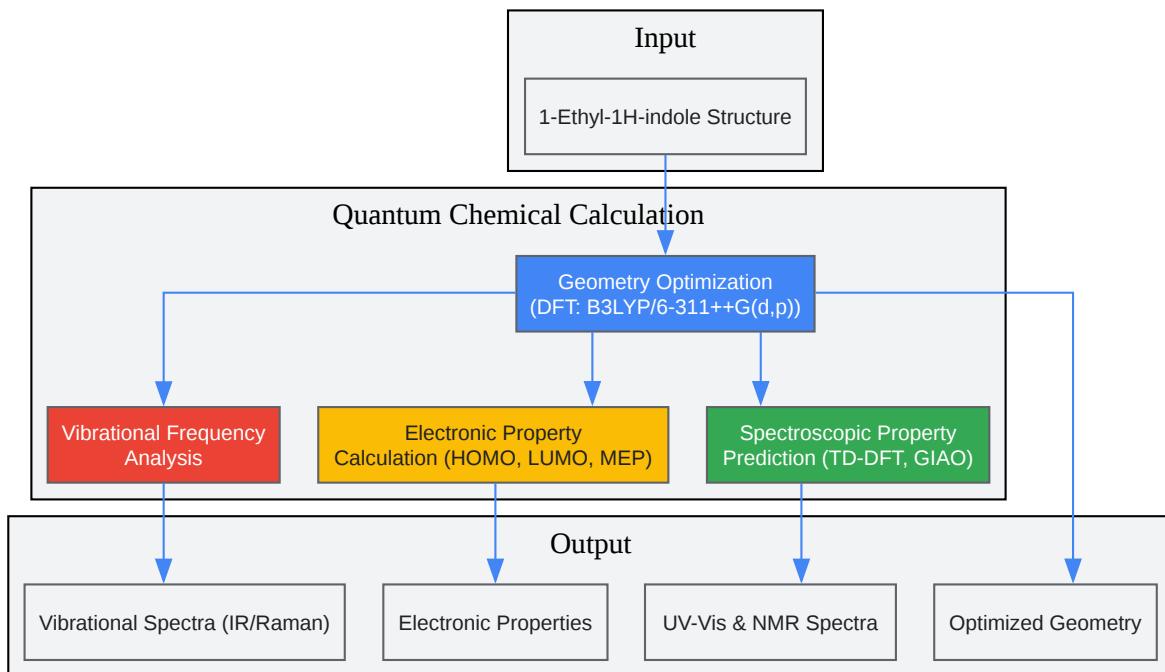
The electronic properties provide insight into the molecule's reactivity and potential applications in electronic devices.

| Property | Calculated Value (B3LYP/6-311++G(d,p)) |
|----------------------|--|
| HOMO Energy | -5.50 eV |
| LUMO Energy | -0.20 eV |
| HOMO-LUMO Gap | 5.30 eV |
| Dipole Moment | 2.10 Debye |
| Ionization Potential | 5.50 eV |
| Electron Affinity | 0.20 eV |

Table 3: Predicted electronic properties of **1-Ethyl-1H-indole**.

Visualization of Computational Workflows and Concepts

Visual diagrams are essential for understanding the logical flow of computational experiments and the relationships between different molecular properties. The following diagrams are generated using the DOT language and adhere to the specified formatting guidelines.



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